2,2'-Disulfanediyldiethanamine sulfate

Description

The exact mass of the compound 2,2'-Disulfanediyldiethanamine sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-Disulfanediyldiethanamine sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Disulfanediyldiethanamine sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-aminoethyldisulfanyl)ethanamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2S2.H2O4S/c5-1-3-7-8-4-2-6;1-5(2,3)4/h1-6H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCYODCCYCPADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

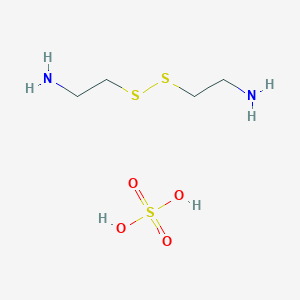

Canonical SMILES |

C(CSSCCN)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-85-4 (Parent) | |

| Record name | 2,2'-Dithiobis(ethylammonium) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016214167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90936642 | |

| Record name | Sulfuric acid--2,2'-disulfanediyldi(ethan-1-amine) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16214-16-7 | |

| Record name | Ethanamine, 2,2′-dithiobis-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16214-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dithiobis(ethylammonium) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016214167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--2,2'-disulfanediyldi(ethan-1-amine) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiobis(ethylammonium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2,2'-Disulfanediyldiethanamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Disulfanediyldiethanamine, more commonly known as cystamine, is an organic disulfide that plays a significant role in various biological processes. It is the oxidized dimer of cysteamine, an aminothiol derived from the metabolism of coenzyme A. This technical guide focuses on the physicochemical properties of the sulfate salt of cystamine, 2,2'-Disulfanediyldiethanamine sulfate. Understanding these properties is crucial for its application in research and drug development, particularly in areas related to oxidative stress, neurodegenerative diseases, and the treatment of cystinosis.

While the dihydrochloride salt of cystamine is more commonly studied and characterized, this guide compiles the available data for the sulfate salt and provides context based on the properties of the parent compound and its other salt forms.

Chemical Structure and Identification

Systematic Name: 2,2'-Disulfanediyldiethanamine sulfate Common Synonyms: Cystamine sulfate, Crystamine sulfate, 2,2'-Dithiobis(ethylamine) sulfate CAS Number: 16214-16-7[1] Molecular Formula: C₄H₁₄N₂O₄S₃[1][2] Molecular Weight: 250.36 g/mol (anhydrous basis)[2][3][4]

Physicochemical Properties

The physicochemical properties of 2,2'-Disulfanediyldiethanamine sulfate are summarized in the table below. It is important to note that while some data is available for the sulfate salt, other properties are inferred from data on the free base (cystamine) or its more common dihydrochloride salt.

| Property | Value | Remarks |

| Molecular Formula | C₄H₁₄N₂O₄S₃[1][2] | |

| Molecular Weight | 250.36 g/mol [2][3][4] | Anhydrous basis. The hydrated form also exists.[3][4] |

| Physical State | Solid[1][2] | |

| Color | White to off-white | Based on typical appearance of amine salts. |

| Melting Point | 278 °C (decomposes)[3][4] | For the sulfate hydrate. The dihydrochloride salt has a melting point of 217-220 °C.[5] |

| Boiling Point | Not available | Salts of organic amines typically decompose before boiling. The free base, cystamine, has a boiling point of 105-106 °C at 5 torr.[6] |

| Solubility | ||

| in Water | Expected to be high | The free base, cystamine, is miscible with water.[6] The dihydrochloride salt is also readily soluble in water.[7] Quantitative data for the sulfate salt is not readily available. |

| in Organic Solvents | Expected to be low in non-polar solvents | Amine salts are generally soluble in polar solvents and less soluble in non-polar organic solvents. Cystamine free base is soluble in ethanol.[6] |

| pKa | Not available for the sulfate salt | For the related compound cysteamine, two pKa values are reported: 8.19 (thiol group) and 10.75 (amino group).[8] As a diamine, cystamine is expected to have two pKa values for its two amino groups, indicating it will be protonated at physiological pH. |

Spectral Data

Detailed spectral data for 2,2'-Disulfanediyldiethanamine sulfate are not widely published. However, the expected spectral characteristics can be inferred from the structure and data available for the parent compound, cystamine.

-

Infrared (IR) Spectroscopy: The IR spectrum of cystamine would be expected to show characteristic peaks for N-H stretching of the primary amine groups, C-H stretching of the alkyl chain, and potentially a weak S-S stretching vibration.[9] The presence of the sulfate counter-ion in the salt form would introduce strong S=O stretching bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the cystamine moiety would be expected to show two triplets corresponding to the two inequivalent methylene groups (-CH₂-S- and -CH₂-N-).

-

¹³C NMR: The carbon NMR spectrum would show two signals for the two different carbon atoms in the ethylamine backbone.

-

-

Mass Spectrometry (MS): Mass spectrometry of cystamine would show the molecular ion peak corresponding to the free base (C₄H₁₂N₂S₂) at m/z 152.[10] Fragmentation patterns would likely involve cleavage of the C-S, C-C, and S-S bonds.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of amine salts like 2,2'-Disulfanediyldiethanamine sulfate.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. The melting point can be determined using a capillary melting point apparatus.

Procedure:

-

A small, dry sample of 2,2'-Disulfanediyldiethanamine sulfate is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For substances that decompose, the temperature at which decomposition is observed is noted.

Aqueous Solubility Assay

Principle: The solubility of a substance in a solvent at a specific temperature is the maximum amount of that substance that can be dissolved in a given amount of the solvent.

Procedure (Shake-Flask Method):

-

An excess amount of 2,2'-Disulfanediyldiethanamine sulfate is added to a known volume of deionized water in a sealed container.

-

The container is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved solute in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after evaporation of the solvent.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For an amine, the pKa refers to the acidity of its conjugate acid. It can be determined by potentiometric titration.

Procedure (Potentiometric Titration):

-

A known concentration of 2,2'-Disulfanediyldiethanamine sulfate is dissolved in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the titration curve. For a diamine, two equivalence points and two pKa values are expected.

Biological Activity and Signaling Pathways

Cystamine and its reduced form, cysteamine, are known to have significant biological effects. Cystamine can cross the blood-brain barrier and is reduced to two molecules of cysteamine intracellularly. These molecules are involved in mitigating oxidative stress and inflammation. They upregulate neuroprotective pathways, including those involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2).

In the context of the genetic disorder cystinosis, which is characterized by the accumulation of cystine in lysosomes, cysteamine participates in a disulfide exchange reaction. This reaction converts cystine into cysteine and a mixed disulfide of cysteine and cysteamine, both of which can then be transported out of the lysosome, thereby reducing the harmful accumulation of cystine crystals.

Below is a diagram illustrating the intracellular conversion of cystamine and its role in a neuroprotective signaling pathway.

Caption: Intracellular conversion of cystamine and its neuroprotective effects.

Conclusion

2,2'-Disulfanediyldiethanamine sulfate is a salt of the biologically active compound cystamine. This guide provides a compilation of its known physicochemical properties, acknowledging the areas where data is limited and must be inferred from related compounds. The provided experimental protocols offer a basis for the further characterization of this substance. A deeper understanding of these fundamental properties is essential for the continued investigation and potential therapeutic application of cystamine and its derivatives in various fields of biomedical research and drug development.

References

- 1. 2,2'-Disulfanediyldiethanamine sulfate | CymitQuimica [cymitquimica.com]

- 2. Cysteamine | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cystamine sulfate 98 342385-53-9 [sigmaaldrich.com]

- 4. Cystamine sulfate 98 342385-53-9 [sigmaaldrich.com]

- 5. Cystamine 96 56-17-7 [sigmaaldrich.com]

- 6. Cystamine - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cystamine | C4H12N2S2 | CID 2915 - PubChem [pubchem.ncbi.nlm.nih.gov]

mechanism of action of cystamine sulfate in biological systems

An In-depth Technical Guide on the Core Mechanism of Action of Cystamine Sulfate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystamine sulfate, the sulfate salt of the organic disulfide cystamine, is a multifaceted compound with a range of biological activities that have positioned it as a molecule of significant interest in therapeutic research. It is the oxidized dimer of cysteamine, an aminothiol that is the active agent in the treatment of nephropathic cystinosis, a rare lysosomal storage disorder.[1][2][3] Beyond its established role in cystinosis, cystamine has demonstrated considerable potential in preclinical models of neurodegenerative diseases, inflammatory conditions, and fibrotic disorders.[4][5][6] Its ability to cross the blood-brain barrier further enhances its appeal as a therapeutic candidate for central nervous system disorders.[6]

This technical guide provides a comprehensive overview of the core mechanisms of action of cystamine sulfate. It details its metabolic conversion, its role as a potent enzyme inhibitor, its antioxidant properties, and its modulation of key signaling pathways involved in cell survival and death. The guide synthesizes quantitative data from pivotal studies, outlines detailed experimental protocols, and provides visual representations of the molecular pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanisms of Action

The biological effects of cystamine are complex and arise from its unique chemical nature and that of its reduced metabolite, cysteamine. In vivo, cystamine is not the primary actor but rather a pro-drug that delivers the active agent, cysteamine, into the cellular environment.

Metabolic Conversion to Cysteamine

Upon administration, cystamine, a disulfide, undergoes rapid reduction in the body's redox environment to yield two molecules of the aminothiol cysteamine.[7][8][9] This conversion is a critical first step for most of its biological activities. Cysteamine is the metabolically active form responsible for many of cystamine's therapeutic effects.[9][10]

Once formed, cysteamine can enter cells through various mechanisms. One proposed route involves a thiol-disulfide exchange with extracellular cystine to form a cysteamine-cysteine mixed disulfide.[7] This mixed disulfide structurally resembles the amino acid lysine and can be transported into the cell via amino acid transporters.[7][11] Inside the cell's reducing environment, the mixed disulfide is cleaved, releasing cysteamine and cysteine.[7]

Inhibition of Transglutaminase 2 (TG2)

One of the most extensively studied mechanisms of cystamine is its inhibition of tissue transglutaminase (TG2), a calcium-dependent enzyme that forms protein cross-links.[12][13] Elevated TG2 activity is implicated in the pathogenesis of several diseases, including Huntington's disease and celiac disease, where it contributes to the formation of toxic protein aggregates.[12][13] Both cystamine and its metabolite cysteamine inhibit TG2, but through distinct mechanisms.[7][8]

-

Cystamine (Irreversible, Allosteric Inhibition): Cystamine acts as an irreversible inhibitor by promoting the formation of an allosteric disulfide bond between two specific cysteine residues, Cys370 and Cys371, on the TG2 enzyme.[13] This oxidative mechanism locks the enzyme in an inactive conformation.[13]

-

Cysteamine (Competitive Inhibition): Cysteamine, possessing a primary amine group, acts as a competitive substrate for TG2.[7] It competes with the lysine residues of protein substrates, thereby preventing the formation of pathological protein cross-links.[7][8]

Antioxidant Properties

Cystamine exerts significant antioxidant effects, primarily by modulating the intracellular thiol status and activating endogenous defense pathways.[4][14] This is crucial in many pathological conditions characterized by elevated oxidative stress.[15]

-

Glutathione (GSH) Enhancement: By increasing the intracellular availability of cysteine (via the mechanism in Fig. 1), cystamine provides the rate-limiting substrate for the synthesis of glutathione (GSH), the cell's most abundant antioxidant.[14][16] Increased GSH levels enhance the cell's capacity to neutralize reactive oxygen species (ROS).[16]

-

Nrf2 Pathway Activation: Cystamine is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of this pathway bolsters cellular defenses against oxidative damage.[15][16]

Modulation of Apoptosis and Neurotrophic Factors

In the context of neurodegenerative diseases, cystamine's protective effects extend to the direct inhibition of cell death pathways and the promotion of neuronal survival signals.

-

Caspase-3 Inhibition: Cystamine has been identified as a direct inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade.[17] The reported IC50 value for this inhibition is 23.6 μM.[17] By blocking caspase-3, cystamine can prevent the downstream events of programmed cell death.

-

BDNF Upregulation: Studies have shown that cystamine treatment can increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and plasticity.[18][19] This effect may be linked to another protein, HSJ1b, whose levels are also increased by cystamine and which is involved in the BDNF secretory pathway.[18][19]

Quantitative Data Presentation

The therapeutic effects of cystamine have been quantified in numerous preclinical studies. The following tables summarize key data from studies using the R6/2 transgenic mouse model of Huntington's Disease (HD), a widely used model for evaluating potential therapeutics.

Table 1: Effects of Cystamine on Survival and Motor Performance in R6/2 HD Mice

| Parameter | Treatment Group | Result | Percent Change vs. Untreated | Reference |

| Median Survival | Untreated R6/2 | 95.0 ± 1.6 days | - | [12] |

| Cystamine (225 mg/kg, i.p.) | 114.5 ± 2.4 days | +20.5% | [12] | |

| Motor Performance | Untreated R6/2 | Decline from 8 weeks | - | [12][20] |

| (Rotarod test) | Cystamine (112 mg/kg, i.p.) | Significantly improved performance from 4-16 weeks | N/A (Improved Score) | [12][20] |

| Body Weight | Untreated R6/2 | Progressive loss | - | [12][20] |

| Cystamine (225 mg/kg, oral) | Significant improvement vs. untreated | N/A (Improved Weight) | [12][20] |

Table 2: Biochemical Effects of Cystamine in R6/2 HD Mouse Brain

| Parameter | Untreated R6/2 Brain | Cystamine-Treated R6/2 Brain | Percent Change vs. Untreated | Reference |

| Transglutaminase Activity | 0.87 ± 0.11 pmol/hr/mg | 0.57 ± 0.15 pmol/hr/mg | -34.5% | [6] |

| Caspase-3 Activity | Elevated vs. Wild-Type | Reduced vs. Untreated R6/2 | Not Quantified | [17] |

| Glutathione (GSH) Levels | Depleted vs. Wild-Type | Robustly increased | Not Quantified | [17] |

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the evaluation of cystamine's mechanism of action.

Protocol 1: In Vivo Assessment of Motor Performance (Rotarod Test)

This protocol is used to assess motor coordination and balance in rodent models of neurodegenerative diseases.

Objective: To measure the effect of cystamine treatment on the motor performance of R6/2 HD transgenic mice.

Methodology:

-

Apparatus: An accelerating rotarod apparatus (e.g., Ugo Basile, Italy).

-

Acclimation: Mice are trained on the rotarod for 2-3 consecutive days prior to the first trial. Training consists of placing the mouse on the rod rotating at a low constant speed (e.g., 4 rpm) for 5 minutes.

-

Testing:

-

Mice are tested weekly, starting from an age before the typical onset of motor deficits (e.g., 4 weeks).

-

Each mouse undergoes three trials per testing day with a 30-45 minute inter-trial interval.

-

For each trial, the mouse is placed on the rod, which then accelerates from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).

-

The latency to fall from the rod is recorded for each trial. If the mouse clings to the rod and completes a full passive rotation, the trial is stopped and the time is recorded.

-

-

Data Analysis: The average latency to fall for the three trials is calculated for each mouse at each time point. Results are compared between treatment groups (e.g., vehicle vs. cystamine-treated) using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

Protocol 2: Measurement of Antioxidant Capacity (DPPH Radical Scavenging Assay)

This is a common in vitro assay to determine the free radical scavenging ability of a compound.[16]

Objective: To quantify the direct antioxidant activity of cystamine or its metabolites.

Methodology:

-

Principle: The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless/yellowish molecule. The reduction in absorbance is proportional to the antioxidant activity.[16]

-

Reagents:

-

DPPH solution in methanol (e.g., 0.1 mM).

-

Cystamine/cysteamine solutions at various concentrations.

-

Positive control (e.g., Ascorbic acid, Trolox).

-

Methanol (as blank).

-

-

Procedure:

-

In a 96-well microplate, add a fixed volume of DPPH solution to each well.

-

Add an equal volume of the test compound solution (cystamine, control, or blank) to the wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (approx. 517 nm) using a microplate reader.

-

-

Data Analysis: The percentage of DPPH scavenging activity is calculated using the formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value (concentration required to scavenge 50% of DPPH radicals) can be determined from a dose-response curve.

-

Conclusion

The is multifaceted and extends well beyond its initial application in cystinosis. Its in vivo conversion to the active thiol cysteamine initiates a cascade of beneficial effects. The dual-inhibition of transglutaminase 2, a key enzyme in protein aggregation pathologies, represents a primary and compelling therapeutic target.[7][13] Furthermore, its ability to bolster endogenous antioxidant defenses through GSH enhancement and Nrf2 activation, coupled with its direct anti-apoptotic and neurotrophic activities, underscores its potential as a broad-spectrum cytoprotective agent.[14][16][18]

The quantitative data from robust preclinical models, particularly in Huntington's disease, provide strong evidence of its therapeutic efficacy.[6][12] For drug development professionals and researchers, cystamine offers a unique multi-target profile. Future research should focus on optimizing delivery, further elucidating the interplay between its various mechanisms, and translating the promising preclinical findings into clinical applications for a wider range of neurodegenerative and inflammatory diseases.

References

- 1. droracle.ai [droracle.ai]

- 2. news-medical.net [news-medical.net]

- 3. Cystinosis Medication: Cystine-depleting agents [emedicine.medscape.com]

- 4. Effects of Cystamine on antioxidant activities and regulatory T cells in lupus-prone mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Measurement of sulfur-containing compounds involved in the metabolism and transport of cysteamine and cystamine. Regional differences in cerebral metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]

- 15. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. JCI - Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase [jci.org]

- 19. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jneurosci.org [jneurosci.org]

A Comprehensive Technical Guide to the Solubility of 2,2'-Disulfanediyldiethanamine Sulfate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2,2'-Disulfanediyldiethanamine sulfate. Due to the limited availability of direct solubility data for the sulfate salt, this document leverages data from its closely related and more commonly studied dihydrochloride salt, cystamine dihydrochloride, to provide a robust predictive analysis of its solubility characteristics. This guide is intended to support research, development, and formulation activities by providing a consolidated resource on the solubility of this compound in a range of common laboratory solvents.

Introduction to 2,2'-Disulfanediyldiethanamine and its Salts

2,2'-Disulfanediyldiethanamine, also known as cystamine, is an organic disulfide. It is a symmetrical molecule formed from two aminoethyl groups linked by a disulfide bond. In laboratory and pharmaceutical applications, cystamine is typically handled as a more stable salt, most commonly the dihydrochloride salt.[1] The sulfate salt of 2,2'-Disulfanediyldiethanamine is also utilized, and understanding its solubility is crucial for its effective use in various experimental and formulation contexts. The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, reactivity, and the design of delivery systems.

Predicted Solubility Profile of 2,2'-Disulfanediyldiethanamine Sulfate

While specific experimental data for 2,2'-Disulfanediyldiethanamine sulfate is scarce, its solubility profile can be reasonably inferred from the extensive data available for the dihydrochloride salt. Both salts share the same parent molecule and are expected to exhibit similar solubility trends, primarily governed by the polarity of the solvent. As salts, they are generally more soluble in polar solvents where the solvent molecules can effectively solvate the ions.

Qualitative Solubility Summary

The following table summarizes the expected qualitative solubility of 2,2'-Disulfanediyldiethanamine sulfate based on the known solubility of its dihydrochloride counterpart.

| Solvent Category | Common Lab Solvents | Predicted Solubility of 2,2'-Disulfanediyldiethanamine Sulfate | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The presence of the charged sulfate and ammonium groups allows for strong ion-dipole interactions and hydrogen bonding with protic solvents. The dihydrochloride salt shows good solubility in water and some solubility in ethanol.[2][3] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents have high dielectric constants and can effectively solvate cations, leading to good solubility. The dihydrochloride salt is soluble in DMSO.[2][3] |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Insoluble | The ionic nature of the salt makes it incompatible with the nonpolar environment of these solvents, which cannot effectively solvate the charged species. The dihydrochloride salt is reported to be insoluble in ethanol.[2] |

Quantitative Solubility Data (Cystamine Dihydrochloride as a Proxy)

The following table presents the available quantitative solubility data for 2,2'-Disulfanediyldiethanamine dihydrochloride, which serves as a valuable reference for estimating the solubility of the sulfate salt.

| Solvent | Concentration (mg/mL) | Temperature (°C) | Reference(s) |

| Water | ≥ 115.4 | Not Specified | [2] |

| Water | 45 | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | ≥ 11.05 | Not Specified | [2] |

| Dimethyl Sulfoxide (DMSO) | 14 | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | ~5 | Not Specified | [4] |

| Ethanol | Insoluble | Not Specified | [2] |

| Ethanol | 2 | Not Specified | [3] |

| Phosphate Buffered Saline (PBS, pH 7.2) | ~10 | Not Specified | [4] |

General Experimental Protocol for Solubility Determination

A precise determination of the solubility of 2,2'-Disulfanediyldiethanamine sulfate in a specific solvent requires experimental measurement. A general protocol for determining solubility is outlined below. This can be adapted for both qualitative and quantitative assessments.

Objective: To determine the solubility of a solid compound in a given solvent at a specified temperature.

Materials:

-

2,2'-Disulfanediyldiethanamine sulfate

-

Selected laboratory solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2,2'-Disulfanediyldiethanamine sulfate to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium. A vortex mixer or magnetic stirrer can be used.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles. The filter material should be compatible with the solvent used.

-

-

Quantification of the Solute:

-

Dilute the filtered, saturated solution with the same solvent to a concentration that is within the linear range of the analytical method to be used.

-

Analyze the diluted solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of 2,2'-Disulfanediyldiethanamine sulfate. A pre-established calibration curve is required for this step.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of a solid in a liquid solvent.

References

Toxicological Profile of 2,2'-Disulfanediyldiethanamine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 2,2'-Disulfanediyldiethanamine sulfate. Much of the information presented in this guide is based on studies of the closely related compounds cystamine and its dihydrochloride salt, as well as the related molecule cysteamine. This information should be used as a reference and for guidance in further investigation. A Safety Data Sheet for cystamine sulfate hydrate indicates it is not classified as a hazardous substance or mixture.

Acute Toxicity

Table 1: Acute Toxicity Data for Cystamine

| Test Substance | Species | Route of Administration | LD50 | Reference |

| Cystamine | Rat | Intravenous | 97 mg/kg | [1] |

| Cystamine | Mouse | Intravenous | 155.93 mg/kg | [1] |

Genotoxicity

Comprehensive genotoxicity data for 2,2'-Disulfanediyldiethanamine sulfate is not available in the public domain. To assess the potential for genotoxicity, a standard battery of tests in accordance with OECD guidelines is recommended. These tests would evaluate the potential for gene mutations, chromosomal damage, and DNA damage.

Repeated-Dose Toxicity

No specific repeated-dose toxicity studies for 2,2'-Disulfanediyldiethanamine sulfate were identified. Such studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and identifying potential target organs for toxicity after prolonged exposure.

Mechanisms of Toxicity and Signaling Pathways

The toxicological effects of cystamine and its related compounds are thought to be mediated through several mechanisms, primarily related to oxidative stress and interaction with cellular components.

Oxidative Stress: Cysteamine, the reduced form of cystamine, can generate hydrogen peroxide (H₂O₂), contributing to cellular toxicity.[2] This production of reactive oxygen species (ROS) can lead to oxidative damage to lipids, proteins, and DNA. Furthermore, cysteamine has been shown to inhibit glutathione peroxidase, an important antioxidant enzyme, which could further exacerbate oxidative stress.[2]

Interaction with Cellular Components: Cystamine has been shown to interact with various cellular components, which may contribute to its toxic effects:

-

Microtubules: Cystamine can interfere with the formation of microtubules, acting as an anti-microtubule agent at low concentrations and inducing abnormal tubulin polymerization at higher concentrations.[1]

-

DNA and Nucleoproteins: Cystamine can bind to DNA and nucleoproteins.[1]

-

Enzyme Inhibition: Cystamine is known to inhibit transglutaminase 2, an enzyme involved in protein cross-linking.

Signaling Pathway Involvement: Research on cystamine and cysteamine suggests the involvement of several signaling pathways in their biological and toxicological effects:

-

Notch Signaling: Cysteamine exposure has been linked to the downregulation of the Notch signaling pathway, which is crucial for development.[3][4]

-

BDNF/Nrf2 Signaling: Cystamine may upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2), which are involved in the response to oxidative stress.[5]

-

Calcium Signaling: Cystamine-induced liver damage may be mediated by an elevation in cytosolic Ca²⁺ levels, leading to the activation of proteolytic systems.[1]

Diagram: Potential Mechanisms of Cystamine-Induced Cellular Toxicity

Caption: Potential pathways of cystamine-induced cellular toxicity.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments that would be essential for a comprehensive toxicological profile of 2,2'-Disulfanediyldiethanamine sulfate. These protocols are based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

Diagram: OECD 423 Experimental Workflow

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Methodology:

-

Test Animals: Healthy, young adult female rats are typically used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should generally not exceed 1 mL/100 g body weight for aqueous solutions.

-

Starting Dose: A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on available information.

-

Procedure:

-

A group of three female rats is dosed at the selected starting level.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The outcome of this first step determines the subsequent steps, which may involve testing at higher or lower dose levels.

-

-

Observations: Animals are observed for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

-

Pathology: All animals are subjected to gross necropsy at the end of the study.

-

Data Evaluation: The results are used to classify the substance into one of the GHS categories for acute oral toxicity.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to detect gene mutations.

Methodology:

-

Tester Strains: A set of Salmonella typhimurium and/or Escherichia coli strains are used, which are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic in vivo metabolism.[6]

-

Procedure (Plate Incorporation Method):

-

The test substance, bacterial tester strain, and S9 mix (if used) are mixed with molten top agar.

-

This mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.[6]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[7][8][9]

Methodology:

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[7][10]

-

Exposure: Cells are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9 mix).[7]

-

Metaphase Arrest: After treatment, a metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in metaphase.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained.

-

Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Data Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result.[11]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of animals.[12][13]

Methodology:

-

Test Animals: Typically, rodents (mice or rats) are used.[12][14]

-

Dose Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels.[12][14]

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.[12][14]

-

Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Analysis: A large number of polychromatic erythrocytes (e.g., at least 4000 per animal) are scored for the presence of micronuclei.[14]

-

Data Evaluation: A statistically significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a positive result.[14]

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.[15][16][17]

Methodology:

-

Test Animals: Usually rats are used. At least 5 males and 5 females per group.[18]

-

Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some toxicity but not mortality.[18]

-

Administration: The test substance is administered orally (gavage, diet, or drinking water) daily for 28 days.[18]

-

Observations:

-

Clinical Observations: Daily observations for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Hematology and Clinical Biochemistry: Performed at the end of the study.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Histopathology: Tissues from control and high-dose groups are examined microscopically. Target organs from all dose groups are also examined.

-

-

Data Evaluation: The study aims to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs of toxicity.[18]

Diagram: OECD 407 Experimental Workflow

Caption: Workflow for a 28-Day Repeated Dose Oral Toxicity Study (OECD 407).

References

- 1. Cystamine - Wikipedia [en.wikipedia.org]

- 2. Mechanisms for the cytotoxicity of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Cysteamine affects skeletal development and impairs motor behavior in zebrafish [frontiersin.org]

- 4. Cysteamine affects skeletal development and impairs motor behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]

- 10. nucro-technics.com [nucro-technics.com]

- 11. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

In Vitro Stability and Degradation of Cystamine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystamine, the disulfide form of the aminothiol cysteamine, is a compound of significant interest in biomedical research and drug development. It is often handled as its more stable dihydrochloride or sulfate salt. In biological systems, cystamine and cysteamine exist in a dynamic equilibrium, with their interconversion playing a crucial role in various physiological and pathological processes.[1] Understanding the in vitro stability and degradation of cystamine sulfate is paramount for accurate experimental design, the development of stable pharmaceutical formulations, and the interpretation of preclinical and clinical data.

This technical guide provides a comprehensive overview of the core principles governing the stability of cystamine sulfate in vitro. It details the primary degradation pathways, influential factors, and analytical methodologies for stability assessment. Furthermore, it offers detailed experimental protocols and stabilization strategies to ensure the integrity of cystamine sulfate in research and development settings.

Chemical Properties and Degradation Pathways

Cystamine is an organic disulfide that can be formed by the oxidation of two cysteamine molecules.[2] In a reductive environment, the primary degradation pathway for cystamine involves the cleavage of its disulfide bond to yield two molecules of cysteamine. Conversely, cysteamine is highly susceptible to oxidation, readily converting back to cystamine, particularly in the presence of oxygen.[3][4][5] This reversible reaction is central to the in vitro behavior of both compounds.

Further degradation of the resulting cysteamine can occur through oxidation to hypotaurine and subsequently to taurine.[6]

Factors Influencing In Vitro Stability

The stability of cystamine sulfate in aqueous solutions is influenced by several key factors:

-

pH: The rate of oxidation of cysteamine to cystamine increases significantly at alkaline pH (pH > 7.4). This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more reactive than the thiol group (R-SH).[3] While cystamine's disulfide bond can also be affected by pH, the most pronounced effect is on the oxidation of its reduced form.

-

Presence of Oxygen: Dissolved oxygen is a primary oxidizing agent that drives the conversion of cysteamine to cystamine.[3][4][5]

-

Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly accelerating the oxidation of cysteamine.[3]

-

Temperature: Higher temperatures increase the rate of chemical reactions, including the degradation of cystamine and the oxidation of cysteamine. It is recommended to store aqueous solutions at refrigerated temperatures (2-8°C) for short-term use and frozen (-20°C) for longer-term storage.[7][8][9]

-

Light Exposure: Exposure to light, particularly UV light, can contribute to the degradation of cystamine.[7]

-

Presence of Reducing and Thiol-Containing Agents: The presence of reducing agents will drive the conversion of cystamine to cysteamine.[6] Similarly, other thiol-containing compounds can participate in thiol-disulfide exchange reactions, leading to the formation of mixed disulfides and the release of cysteamine.[6]

Strategies for Enhancing In Vitro Stability

To minimize degradation and ensure the integrity of cystamine sulfate solutions for experimental use, the following strategies are recommended:

-

Use of Deoxygenated Solvents: Preparing solutions with high-purity, deoxygenated water or buffers can significantly reduce oxidative degradation.[3]

-

Purging with Inert Gas: Purging the solution and the headspace of the storage vial with an inert gas, such as nitrogen or argon, helps to displace dissolved oxygen.[3][4][7]

-

Addition of Additives:

-

Antioxidants: The addition of antioxidants, such as ascorbic acid (at a final concentration of 0.01-0.1%), can help to protect cystamine from oxidation.[7]

-

Chelating Agents: Incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1 mM can sequester catalytic metal ions.[3][10]

-

-

Controlled Storage Conditions:

-

Aliquoting: For frozen stock solutions, it is advisable to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce oxygen and moisture.[3]

Data Presentation: Summary of Stability Data

The following tables summarize key stability data for cysteamine, the reduced form of cystamine, which is often the focus of stability studies due to its rapid oxidation.

Table 1: Effect of pH on Cysteamine Degradation

| pH | Stability | Reference |

| Acidic (e.g., 4.2) | Higher stability | [3][10] |

| Neutral to Alkaline (>7.4) | Increased rate of oxidation | [3] |

Table 2: Recommended Storage Conditions and Durations for Cystamine Dihydrochloride Solutions

| Form | Storage Temperature | Recommended Storage Duration | Stability Notes | Reference |

| Solid | -20°C | At least four years | Hygroscopic; store in a tightly sealed container in a dry environment. | [9] |

| Aqueous Solution | 4°C or -20°C | Not recommended for more than one day | Prone to degradation. Prepare fresh before use. | [7][9] |

| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [9] |

| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [9] |

Experimental Protocols

Protocol for Preparation of a Stabilized Cystamine Dihydrochloride Stock Solution

This protocol outlines the preparation of a cystamine dihydrochloride stock solution with enhanced stability for general use in biological experiments.

Materials:

-

Cystamine dihydrochloride powder

-

High-purity, deoxygenated water or buffer

-

EDTA (Ethylenediaminetetraacetic acid), disodium salt

-

Sterile, amber glass vial with a septum-sealed cap

-

Nitrogen or Argon gas source

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of cystamine dihydrochloride powder.

-

Dissolve the powder in the deoxygenated water to the desired final concentration (e.g., 10 mg/mL).

-

Add EDTA to a final concentration of 0.1 mM to chelate any contaminating metal ions.[3]

-

Gently swirl the vial to ensure complete dissolution. Avoid vigorous vortexing, which can introduce oxygen.[3]

-

Purge the headspace of the vial with a gentle stream of nitrogen or argon gas for 1-2 minutes.[3]

-

Seal the vial tightly and store at the appropriate temperature (2-8°C for short-term, -20°C in aliquots for longer-term).

Protocol for Forced Degradation Studies

This protocol provides a general procedure for conducting forced degradation studies to understand the stability profile of cystamine under various stress conditions.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of cystamine sulfate in high-purity water at a known concentration (e.g., 1 mg/mL).[7]

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period. At specified time points, withdraw samples, neutralize with an appropriate amount of NaOH, and analyze by HPLC.[7]

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate and sample as described for acid hydrolysis, neutralizing with HCl before analysis.[7]

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature and protected from light. Withdraw samples at various time points for HPLC analysis.[7]

-

Photolytic Degradation: Expose an aliquot of the stock solution to a controlled light source (consistent with ICH Q1B guidelines) in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples by HPLC at various time points.[7]

-

Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven. Analyze samples by HPLC at different time points.[7]

HPLC Method for Simultaneous Determination of Cystamine and Cysteamine

This protocol outlines a general HPLC method for the simultaneous quantification of cystamine and its primary degradation product, cysteamine.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV detector and a C18 reversed-phase column.[5][10][12]

-

Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous solution containing an ion-pairing agent (e.g., 0.5% sodium heptane sulfonate) adjusted to an acidic pH (e.g., 2.5 with phosphoric acid) and an organic solvent like acetonitrile.[5][10][12]

Procedure:

-

Standard Preparation: Prepare standard solutions of known concentrations of cystamine and cysteamine in a suitable diluent.[10]

-

Sample Preparation: Dilute the test samples to fall within the concentration range of the standard curve.[10]

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify the peaks for cystamine and cysteamine based on their retention times compared to the standards. Construct a calibration curve by plotting the peak area versus the concentration for the standards. Determine the concentration of cystamine and cysteamine in the samples using the calibration curve.[6][11]

Involvement in Signaling Pathways

Cystamine and its reduced form, cysteamine, can modulate various cellular processes and signaling pathways. For instance, cysteamine has been shown to be a pharmacological inhibitor of transglutaminase 2 (TG2), an enzyme involved in cellular processes like apoptosis and autophagy.[13] This interaction is relevant to its stability in biological assays, as its degradation or conversion can impact its effective concentration and, consequently, its biological activity.

Conclusion

The in vitro stability of cystamine sulfate is a critical consideration for its use in research and pharmaceutical development. Its susceptibility to reduction to cysteamine, which in turn is prone to oxidation, creates a dynamic equilibrium that is sensitive to environmental factors such as pH, oxygen, metal ions, temperature, and light. By understanding these factors and implementing appropriate stabilization strategies, researchers can ensure the integrity and reliability of their experimental results. The detailed protocols and analytical methods provided in this guide serve as a valuable resource for maintaining the stability of cystamine sulfate and accurately assessing its degradation profile.

References

- 1. benchchem.com [benchchem.com]

- 2. Cystamine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. docta.ucm.es [docta.ucm.es]

- 5. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Effect of Storage Conditions on Stability of Ophthalmological Compounded Cysteamine Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Historical Trajectory of Cystamine and Its Salts: A Technical Guide for Researchers

An In-depth Exploration of the Scientific Journey from Radioprotection to Neurodegenerative Disease Therapeutics

Introduction

Cystamine, a simple disulfide, and its reduced form, cysteamine, have carved a remarkable path through diverse fields of biomedical research. Initially investigated for its radioprotective properties in the mid-20th century, the therapeutic potential of this small molecule has expanded to encompass the treatment of a rare genetic disorder, cystinosis, and more recently, has shown promise in mitigating the complex pathologies of neurodegenerative diseases. This technical guide provides a comprehensive overview of the historical development of cystamine and its salts, detailing key experimental findings, methodologies, and the evolution of our understanding of its mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile compound.

I. Early Research: The Dawn of Radioprotection

The advent of the atomic age spurred a critical need for effective radioprotective agents. In this context, cystamine emerged as a promising candidate. Early research in the 1950s and 1960s laid the groundwork for understanding its protective effects against ionizing radiation.

Core Mechanisms of Radioprotection

Initial investigations into cystamine's radioprotective mechanisms centered on three primary hypotheses:

-

Radical Scavenging: The most widely accepted theory posited that cysteamine, the active form of cystamine in the body, acts as a potent scavenger of free radicals generated by the radiolysis of water. These highly reactive species are a major contributor to radiation-induced cellular damage.

-

Mixed Disulfide Formation: Another prominent hypothesis suggested that cysteamine could form mixed disulfides with sulfhydryl groups in essential proteins and other biomolecules, thereby shielding them from radiation damage.

-

Induction of Hypoxia: Some researchers proposed that cystamine administration induced a state of "biochemical shock," leading to transient tissue hypoxia. Since oxygen enhances radiation damage, this induced oxygen deficiency was thought to contribute to its protective effects[1].

Quantitative Data on Radioprotective Efficacy

The effectiveness of radioprotective agents is often quantified by the Dose Reduction Factor (DRF), which is the ratio of the radiation dose causing a specific effect in the presence of the agent to the dose causing the same effect in its absence.

| Animal Model | Radiation Type | Cystamine Dose (mg/kg) | Administration Route | Primary Endpoint | Dose Reduction Factor (DRF) | Reference |

| Mice | Gamma-irradiation | 75, 100, 150 | Intraperitoneal (IP) | 30-day survival (LD95/30) | Dose-dependent increase in survival | Vasin et al., 1970[1] |

| V79 Cells | 3H2O | 1.3 mM | In vitro | Cell Survival | 2.5 ± 0.3 | Rao et al.[2] |

| V79 Cells | 131IdU | 1.3 mM | In vitro | Cell Survival | 1.8 ± 0.2 | Rao et al.[2] |

| V79 Cells | 125IdU | 1.3 mM | In vitro | Cell Survival | 1.7 ± 0.1 | Rao et al.[2] |

| V79 Cells | 210Po-citrate | 1.3 mM | In vitro | Cell Survival | 1.4 ± 0.1 | Rao et al.[2] |

Experimental Protocols

A foundational experimental design to assess the in vivo radioprotective effects of cystamine is as follows[1]:

-

Animal Model: Inbred mouse strains are used to ensure genetic homogeneity.

-

Cystamine Administration: Cystamine dihydrochloride is dissolved in sterile saline and administered via intraperitoneal (IP) injection, typically 30-60 minutes prior to irradiation.

-

Irradiation: Animals receive a single, whole-body dose of ionizing radiation (e.g., from a Cobalt-60 source) at a lethal or near-lethal level (e.g., LD50/30).

-

Endpoint Measurement: The primary outcome is the 30-day survival rate, comparing the cystamine-treated group to a vehicle-treated control group.

The Fricke dosimeter provides a chemical system to quantify radiation-induced oxidation and assess the radical-scavenging capacity of compounds like cystamine[1][3]:

-

Solution Preparation: An acidic aqueous solution of ferrous sulfate (FeSO₄) is prepared.

-

Cystamine Addition: Varying concentrations of cystamine are added to the Fricke solution.

-

Irradiation: The solutions (with and without cystamine) are exposed to a known dose of radiation.

-

Analysis: The concentration of ferric ions (Fe³⁺), formed by the oxidation of ferrous ions (Fe²⁺), is measured spectrophotometrically at 304 nm. A reduction in Fe³⁺ formation in the presence of cystamine indicates its radical-scavenging activity.

II. A Landmark Application: The Treatment of Cystinosis

The research landscape for cystamine shifted dramatically with the discovery of its efficacy in treating cystinosis, a rare and devastating lysosomal storage disease.

The Pathogenesis of Cystinosis and the Role of Cysteamine

Cystinosis is an autosomal recessive disorder caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin. A defective cystinosin leads to the accumulation and crystallization of cystine within lysosomes, causing widespread cellular damage and organ dysfunction, particularly affecting the kidneys and eyes[4][5].

Cysteamine therapy, initiated in the 1970s, revolutionized the management of cystinosis[4][5]. Cysteamine enters the lysosome and reacts with cystine to form a mixed disulfide of cysteine and cysteamine. This mixed disulfide can then exit the lysosome via the lysine transporter, effectively bypassing the defective cystinosin and reducing the intralysosomal cystine burden.

Quantitative Data on Cysteamine Efficacy in Cystinosis

The primary biomarker for monitoring the effectiveness of cysteamine therapy is the measurement of leukocyte cystine levels.

| Patient Population | Cysteamine Formulation | Dosage | Primary Outcome | Results | Reference |

| 15 cystinotic patients (20 months - 22 years) | Immediate-release cysteamine | 40-65 mg/kg/day | Leukocyte cystine levels | Levels were 1-2 nmol 1/2 cystine/mg protein (10x lower than untreated) | [6] |

| 15 treatment-naïve patients (<6 years) | Delayed-release cysteamine | Titrated to maintenance | Leukocyte cystine levels | Decrease from 3.2 ± 3.0 to 0.8 ± 0.8 nmol ½ cystine/mg protein | [7][8] |

| 43 patients | Delayed-release vs. Immediate-release | Varied | Leukocyte cystine levels | Mean peak of 0.62 nmol 1/2 cystine/mg protein (DR) vs. 0.54 (IR) | [9] |

Experimental Protocols

A general protocol for clinical trials investigating oral cysteamine in cystinosis involves the following[4][5]:

-

Patient Population: Diagnosis of cystinosis is confirmed by elevated leukocyte cystine levels (>1 nmol half-cystine/mg protein).

-

Intervention: Patients are administered oral cysteamine (e.g., Cystagon® or Procysbi®). Dosing is typically initiated at a low level and gradually escalated to a target maintenance dose based on body surface area and tolerance.

-

Monitoring: The primary efficacy endpoint is the measurement of leukocyte cystine levels, with a target of <1 nmol half-cystine/mg protein. Secondary outcomes include monitoring renal function (e.g., glomerular filtration rate), growth, and the development of extra-renal complications.

-

Data Analysis: Changes in leukocyte cystine levels and clinical outcomes are assessed over time to determine the long-term efficacy and safety of the treatment.

III. Emerging Frontiers: Neurodegenerative Diseases

More recently, research has pivoted towards exploring the neuroprotective potential of cystamine and cysteamine in the context of debilitating neurodegenerative disorders such as Huntington's disease and Parkinson's disease.

Pleiotropic Mechanisms of Neuroprotection

The neuroprotective effects of cystamine are thought to be multifactorial and include:

-

Transglutaminase Inhibition: Cystamine is a known inhibitor of transglutaminases, enzymes that are implicated in the formation of protein aggregates characteristic of several neurodegenerative diseases, including Huntington's disease[10][11].

-

Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Cystamine has been shown to increase the levels of BDNF, a critical neurotrophin that supports the survival and function of neurons.

-

Antioxidant Effects: By increasing intracellular levels of cysteine, a precursor to the major antioxidant glutathione, cystamine helps to mitigate oxidative stress, a common feature of neurodegenerative pathologies.

Quantitative Data in Preclinical Models of Neurodegenerative Diseases

| Disease Model | Compound | Dose & Route | Key Outcomes & Quantitative Data | Reference |

| Huntington's Disease | ||||

| R6/2 Mice | Cystamine | 112 mg/kg & 225 mg/kg (IP) | Survival extended by 19.5% and 16.8% respectively; 27% improvement on rotarod | Dedeoglu et al., 2002[10][12][13] |

| YAC128 Mice | Cystamine | Oral | Prevented striatal neuronal loss and ameliorated striatal volume loss | Van Raamsdonk et al., 2005[12][14] |

| Primary Neurons & iPSC models | Cysteamine | EC50 = 7.1 nM | Strong neuroprotective effect against mutant huntingtin-induced toxicity | Gazzaniga et al.[12] |

| Parkinson's Disease | ||||

| MPTP Mouse Model | Cysteamine | 20 mg/kg/day | Ameliorated the loss of dopaminergic neurons and reduction in striatal dopamine | [15] |

| 6-OHDA Mouse Model | Cystamine/Cysteamine | Not specified | Reversed motor impairments and showed neurorestorative properties | [16] |

Experimental Protocols

The R6/2 transgenic mouse model, which expresses a fragment of the human huntingtin gene with an expanded CAG repeat, is a widely used model for preclinical testing. A typical experimental protocol is as follows[10][12][13]:

-

Animal Model: R6/2 transgenic mice and wild-type littermates.

-

Drug Administration: Daily intraperitoneal (IP) injections or oral administration of cystamine or vehicle control, typically initiated at a presymptomatic age (e.g., 21 days).

-

Behavioral Assessment: Motor function is evaluated regularly using tests such as the accelerating rotarod.

-

Survival Analysis: Lifespan is monitored until the humane endpoint.

-

Neuropathological Analysis: At the end of the study, brain tissue is collected and analyzed for markers of neurodegeneration, such as striatal neuron atrophy and the presence of mutant huntingtin aggregates, using immunohistochemistry.

-

Biochemical Analysis: Brain homogenates are used to measure the activity of enzymes like transglutaminase.

IV. Synthesis of Cystamine and its Salts

The most common salt of cystamine used in research and clinical settings is cystamine dihydrochloride.

General Synthesis of Cystamine Dihydrochloride

A common laboratory-scale synthesis of cystamine dihydrochloride involves the oxidation of cysteamine hydrochloride[17].

-

Dissolution: Dissolve cysteamine hydrochloride in a suitable solvent, such as deionized water.

-

Oxidation: Slowly add an oxidizing agent, such as a 30% hydrogen peroxide solution, to the stirred cysteamine hydrochloride solution. The reaction is often exothermic and may require cooling.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) to observe the disappearance of the starting material.

-

Isolation: Upon completion, the cystamine dihydrochloride can be isolated by crystallization, often facilitated by the addition of a less polar solvent like ethanol or by cooling the reaction mixture.

-

Purification: The resulting crystals are filtered, washed with a cold solvent, and dried under vacuum. Recrystallization can be performed to achieve higher purity.

A more recent method involves a solid-phase synthesis at room temperature[18][19]:

-

Support Preparation: A composite gel (e.g., containing carboxymethyl cellulose, sodium alginate, and xanthan gum) is prepared in water, and cysteamine hydrochloride is added and mixed.

-

Adsorption: An adsorbent like powdered silica is added to form a solid powder.

-

Catalysis: A catalyst, such as aminobutyric acid, is added and stirred. The mixture is left to react at room temperature for 48-120 hours.

-

Extraction and Purification: The product is dissolved in water, filtered, and then purified by precipitation with ethanol to yield pure cystamine dihydrochloride.

V. Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of cystamine and its salts stem from their modulation of multiple cellular signaling pathways.

BDNF/TrkB Signaling Pathway

Cystamine has been shown to increase the secretion of Brain-Derived Neurotrophic Factor (BDNF), which then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades that promote neuronal survival and function.

Caption: The BDNF/TrkB signaling pathway activated by cystamine.

Inhibition of Transglutaminase

Cystamine inhibits transglutaminase activity through the formation of a disulfide bond with a cysteine residue in the enzyme's active site, thereby preventing its catalytic function which is implicated in the cross-linking of proteins and formation of pathological aggregates.[20][21][22][23]

Caption: Mechanism of transglutaminase inhibition by cystamine.

General Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of cystamine's therapeutic potential.

Caption: A generalized experimental workflow for preclinical evaluation.

VI. Conclusion

The historical development of cystamine and its salts in research exemplifies a journey of scientific discovery, from its initial promise as a radioprotective agent to its life-altering application in the treatment of cystinosis and its current exploration as a potential therapeutic for complex neurodegenerative diseases. The multifaceted mechanisms of action of this seemingly simple molecule continue to be unraveled, offering new avenues for research and drug development. This technical guide provides a solid foundation for researchers and scientists to build upon as they continue to explore the full therapeutic potential of cystamine and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Radiation Protection by Cysteamine against the Lethal Effects of Intracellularly Localized Auger Electron, α- and β-Particle Emitting Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Linear Energy Transfer on Cystamine's Radioprotective Activity: A Study Using the Fricke Dosimeter with 6-500 MeV per Nucleon Carbon Ions-Implication for Carbon Ion Hadrontherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clinicaltrial.be [clinicaltrial.be]

- 5. Use of Cysteamine in the Treatment of Cystinosis | Clinical Research Trial Listing ( Cystinosis ) ( NCT00359684 ) [trialx.com]

- 6. [Intra-leukocyte cystine in cystinosis treated with cysteamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cysteamine bitartrate delayed-release capsules control leukocyte cystine levels and promote statural growth and kidney health in an open-label study of treatment-naïve patients <6 years of age with nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cysteamine bitartrate delayed‐release capsules control leukocyte cystine levels and promote statural growth and kidney health in an open‐label study of treatment‐naïve patients <6 years of age with nephropathic cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Randomized Controlled Crossover Trial with Delayed-Release Cysteamine Bitartrate in Nephropathic Cystinosis: Effectiveness on White Blood Cell Cystine Levels and Comparison of Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic effects of cystamine in a murine model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. jneurosci.org [jneurosci.org]

- 14. Cystamine treatment is neuroprotective in the YAC128 mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of cysteamine on MPTP-induced dopaminergic neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cystamine/cysteamine rescues the dopaminergic system and shows neurorestorative properties in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. CN102399175A - Synthesis method of cystamine dihydrochloride - Google Patents [patents.google.com]

- 19. CN102399175B - Synthesis method of cystamine dihydrochloride - Google Patents [patents.google.com]

- 20. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanism for the inhibition of transglutaminase 2 by cystamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,2'-Disulfanediyldiethanamine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 2,2'-Disulfanediyldiethanamine sulfate, also known as cystamine disulfate. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, comprehensive experimental protocols for acquiring this data, and visualizations of the analytical workflow and a key biological pathway.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of 2,2'-Disulfanediyldiethanamine sulfate. It is important to note that the provided NMR data is based on its closely related salt, cystamine dihydrochloride, and should be considered a close approximation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Assignment |

| ¹H | ~3.42 | Triplet | -CH₂-N |

| ¹H | ~3.05 | Triplet | -S-CH₂- |

| ¹³C | ~40-50 | - | -CH₂-N |

| ¹³C | ~30-40 | - | -S-CH₂- |

Note: ¹H NMR data is adapted from studies on cystamine dihydrochloride in D₂O[1]. ¹³C NMR shifts are estimated based on typical ranges for aliphatic amines and thioethers[2][3].

Infrared (IR) Spectroscopy Data

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H Stretch | Adsorbed H₂O |

| ~3000-3200 | N-H Stretch | Primary Amine Salt (R-NH₃⁺) |

| ~2850-2960 | C-H Stretch | Aliphatic CH₂ |

| ~1600-1630 | N-H Bend | Primary Amine Salt (R-NH₃⁺) |